5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate
Description
Systematic IUPAC Name and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for calcipotriol monohydrate follows established conventions for complex steroid-like structures. The complete systematic name is (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate. This nomenclature reflects the complex stereochemistry and multiple functional groups present in the molecule, including the characteristic cyclopropyl moiety and the hydrated form of the parent compound.
The molecular formula of calcipotriol monohydrate is C27H42O4, indicating the presence of twenty-seven carbon atoms, forty-two hydrogen atoms, and four oxygen atoms in the complete structure including the water molecule. The structural complexity is further emphasized by the presence of multiple chiral centers, as indicated by the extensive stereochemical descriptors in the systematic name. The compound exhibits a molecular weight of 430.62 grams per mole, which accounts for both the parent calcipotriol molecule and the associated water molecule in the hydrated form.
The three-dimensional structural characteristics of calcipotriol monohydrate include specific geometric configurations designated by the Z and E descriptors in the systematic name. These stereochemical designations are crucial for defining the precise spatial arrangement of atoms within the molecule, which directly influences the compound's biological activity and chemical properties. The structural framework encompasses a modified steroid backbone with additional cyclic and acyclic components that distinguish it from natural vitamin D3 derivatives.
CAS Registry Number and Regulatory Identifiers
The Chemical Abstracts Service registry number for calcipotriol monohydrate is 147657-22-5, which serves as the primary unique identifier for this compound in chemical databases and regulatory documentation worldwide. This CAS number is universally recognized and facilitates accurate identification across different scientific and commercial applications. The compound is also assigned the European Community number 688-122-6, which is used specifically within European Union regulatory frameworks.
The United States Food and Drug Administration has designated the Unique Ingredient Identifier S7499TYY6G for calcipotriol monohydrate. This identifier is part of the Global Substance Registration System and provides an additional layer of regulatory tracking and identification. The compound is further catalogued in various international databases, including the Chemical Entities of Biological Interest database with the identifier CHEBI:90861 and the Kyoto Encyclopedia of Genes and Genomes with the designation D10198.
Additional regulatory identifiers include the RxNorm Concept Unique Identifier 1299898, which is used in clinical and pharmaceutical contexts. The compound is also registered in Wikidata under the identifier Q27162836, providing cross-referencing capabilities across multiple knowledge platforms. These diverse identifier systems ensure comprehensive tracking and identification of calcipotriol monohydrate across different regulatory jurisdictions and scientific applications.
| Identifier Type | Code/Number | Regulatory Authority |
|---|---|---|
| CAS Registry Number | 147657-22-5 | Chemical Abstracts Service |
| European Community Number | 688-122-6 | European Union |
| FDA UNII | S7499TYY6G | United States Food and Drug Administration |
| ChEBI ID | CHEBI:90861 | European Bioinformatics Institute |
| KEGG ID | D10198 | Kyoto Encyclopedia of Genes and Genomes |
| RxCUI | 1299898 | National Library of Medicine |
| Wikidata | Q27162836 | Wikimedia Foundation |
Synonyms and International Nonproprietary Names
Calcipotriol monohydrate is recognized under numerous synonyms and alternative nomenclatures across different pharmaceutical and chemical contexts. The most commonly used synonyms include calcipotriene hydrate, calcipotriene monohydrate, and calcipotriol hydrate. These variations primarily reflect regional preferences in pharmaceutical nomenclature, with "calcipotriene" being more prevalent in United States pharmacopeial literature, while "calcipotriol" is favored in European and international contexts.
The Japanese Accepted Name for this compound is listed as "Calcipotriol hydrate" with the formal designation "CALCIPOTRIOL HYDRATE [JAN]". This nomenclature is specifically used within Japanese pharmaceutical regulations and documentation. The World Health Organization Drug Dictionary designation is "CALCIPOTRIOL MONOHYDRATE [WHO-DD]", establishing the international standard for this compound in global pharmaceutical reference materials.
European Pharmacopoeia monograph standards refer to the compound as "CALCIPOTRIOL MONOHYDRATE [EP MONOGRAPH]", while United States Pharmacopeia documentation utilizes "CALCIPOTRIENE MONOHYDRATE [USP MONOGRAPH]". These pharmacopeial designations are critical for regulatory compliance and quality control in pharmaceutical manufacturing. The compound is also referenced in various commercial contexts, including the brand name Dovonex, though this represents a specific formulation rather than the pure chemical entity.
Alternative chemical nomenclatures include the descriptor "(5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol" and the expanded systematic name "9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-, monohydrate, (1α,3β,5Z,7E,22E,24S)-". These alternative nomenclatures emphasize different aspects of the molecular structure, particularly the relationship to cholesterol derivatives and the specific stereochemical configuration of the molecule.
| Nomenclature Type | Designation | Context/Authority |
|---|---|---|
| Primary Chemical Name | Calcipotriol monohydrate | International standard |
| United States Variant | Calcipotriene hydrate | United States pharmacopoeia |
| Japanese Accepted Name | Calcipotriol hydrate [JAN] | Japanese pharmaceutical authority |
| WHO Drug Dictionary | CALCIPOTRIOL MONOHYDRATE [WHO-DD] | World Health Organization |
| European Pharmacopoeia | CALCIPOTRIOL MONOHYDRATE [EP MONOGRAPH] | European Medicines Agency |
| United States Pharmacopeia | CALCIPOTRIENE MONOHYDRATE [USP MONOGRAPH] | United States Pharmacopeial Convention |
| Steroid Nomenclature | (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Chemical Abstracts Service |
Properties
CAS No. |
147657-22-5 |
|---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |
InChI |
InChI=1S/C27H40O3.H2O/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2;/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3;1H2/t17?,22?,23?,24?,25?,26?,27-;/m1./s1 |
InChI Key |
XBKHACNRWFKJNC-UUCFEXIBSA-N |
Isomeric SMILES |
CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcipotriol Monohydrate; Calcipotriene; |
Origin of Product |
United States |
Preparation Methods
Binary Solvent Mixtures
A standard method involves dissolving crude calcipotriol (anhydrous or amorphous) in polar organic solvents (e.g., ethyl acetate, acetone) followed by controlled water addition. For instance:
-
Ethyl acetate/water/hexane system : Dissolving calcipotriol in ethyl acetate, adding water, and introducing hexane induces monohydrate crystallization. This method yields crystals with ≤1% water content and impurities <2%.
-
Acetone/hexane system : Crystallization from hot acetone with hexane as an anti-solvent produces monohydrate with 0.79% water content.
Azeotropic Drying
Azeotropic evaporation using solvents like toluene or cyclohexane removes residual water, ensuring anhydrous intermediates before hydration. For example:
-
Toluene/ethanol azeotrope : Crude calcipotriol dissolved in toluene:ethanol (5:1 v/v) undergoes azeotropic drying, followed by crystallization from acetone to yield monohydrate with 0.28% water.
Stepwise Synthesis and Purification
Crude Calcipotriol Preparation
Calcipotriol is synthesized via a Wittig reaction between a C(22)-aldehyde derivative of cholecalciferol and a cyclopropane-containing phosphorane, followed by chromatographic purification. Silica gel chromatography with ethyl acetate as the eluent is common, yielding ~80% purity crude product.
Method A :
Method B :
-
Dissolve calcipotriol (5 g) in toluene:ethanol (5:1 v/v).
-
Azeotropically evaporate solvents, then dissolve in degassed acetone.
-
Concentrate and crystallize at 5°C, yielding 3.7 g monohydrate (0.28% water).
Critical Process Parameters
Solvent Ratios and Temperature
Water Content Control
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Water Content (%) | Source |
|---|---|---|---|---|
| Ethyl acetate/hexane | 77–85 | 95–98 | 0.18–1.0 | |
| Acetone/hexane | 80–90 | 98–99.5 | 0.26–0.79 | |
| Toluene/ethanol | 70–75 | 97–98 | 0.28 |
Method B (toluene/ethanol) achieves the highest purity (99.5%) due to efficient azeotropic drying, while ethyl acetate/hexane offers superior yields.
Stability and Pharmaceutical Suitability
Calcipotriol monohydrate demonstrates remarkable stability:
-
Accelerated testing (40°C) : No degradation after 12 months vs. >30% degradation in anhydrous form.
-
Crystal structure : Monoclinic lattice with hydrogen-bonded water molecules prevents oxidative degradation.
Industrial-Scale Manufacturing
Equipment and Workflow
Quality Control
Challenges and Mitigation Strategies
Polymorphism Risks
Solvent Residues
-
Limit : Ethyl acetate <500 ppm (ICH Q3C).
-
Technique : Azeotropic washing with heptane reduces residuals to <200 ppm.
Recent Advances
Chemical Reactions Analysis
Types of Reactions: Calcipotriol (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of calcipotriol (hydrate) include oxidizing agents, reducing agents, and catalysts . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of calcipotriol (hydrate) include its primary metabolite, the saturated ketone analog MC1080, and other less potent metabolites . These metabolites are typically less active than the parent compound but still play a role in its overall pharmacological profile .
Scientific Research Applications
Treatment of Psoriasis
Calcipotriol monohydrate is predominantly used for the treatment of chronic plaque psoriasis. It is often applied topically in various formulations, including ointments, gels, and foams. The compound has been shown to be effective in reducing psoriatic lesions and improving overall skin condition.
- Efficacy : Clinical studies demonstrate that calcipotriol significantly reduces the severity of psoriasis as measured by the Psoriasis Area and Severity Index (PASI) score. For instance, one study indicated that patients using calcipotriol foam achieved a treatment success rate of 53% after four weeks compared to 14.9% for those using a vehicle alone .
- Combination Therapy : Calcipotriol is frequently combined with betamethasone dipropionate to enhance therapeutic efficacy. This combination leverages the anti-inflammatory effects of corticosteroids alongside the keratinocyte differentiation properties of calcipotriol .
Alopecia Areata
Emerging evidence suggests that calcipotriol may also be beneficial in treating alopecia areata, an autoimmune condition characterized by hair loss. The mechanism is thought to involve modulation of immune responses through vitamin D receptor activation .
Pharmacokinetics
Calcipotriol is rapidly absorbed through the skin and undergoes hepatic metabolism. Its metabolites are less potent than the parent compound but still contribute to its therapeutic effects .
Clinical Studies and Efficacy
Several clinical trials have evaluated the effectiveness and safety of calcipotriol formulations:
| Study Type | Formulation | Treatment Duration | Success Rate (%) |
|---|---|---|---|
| Randomized Controlled Trial | Calcipotriol Foam | 4 weeks | 53% |
| Randomized Controlled Trial | Calcipotriol/Betamethasone Gel | 8 weeks | 44.5% |
| Comparative Study | Calcipotriol Ointment vs Clobetasol | 12 weeks | Faster response with calcipotriol |
These studies consistently show that calcipotriol formulations outperform placebo and often achieve comparable or superior results compared to traditional corticosteroids like clobetasol .
Safety Profile
Calcipotriol is generally well-tolerated, with few adverse effects reported. Common side effects include local irritation and photosensitivity; however, serious systemic effects are rare when used as directed . Contraindications include hypersensitivity reactions and conditions leading to hypercalcemia.
Mechanism of Action
Calcipotriol (hydrate) exerts its effects by binding to the vitamin D receptor (VDR), a member of the steroid/thyroid receptor superfamily . This binding modulates the transcription of genes involved in cell differentiation and proliferation . In psoriasis, calcipotriol (hydrate) reduces the number of new skin cells produced and promotes the maturation of existing cells, thereby alleviating the symptoms of the condition . The precise mechanism of action is not fully understood, but it is believed to involve the regulation of calcium metabolism and the modulation of immune responses .
Comparison with Similar Compounds
Versus Betamethasone Combinations
Calcipotriol monohydrate is often combined with betamethasone dipropionate (a corticosteroid) to enhance efficacy and mitigate steroid-induced atrophy. Studies show:
Versus Other Vitamin D Analogs
- Doxercalciferol : Targets hyperparathyroidism but lacks direct antipsoriatic activity .
- Tacalcitol: Another vitamin D₃ analog with lower potency (requires higher doses), increasing irritation risk .
Formulation Advantages
Calcipotriol monohydrate’s nanocrystal formulations enhance skin penetration, achieving therapeutic effects at lower concentrations (0.005% vs. 0.1% for calcitriol) . This reduces irritation while maintaining efficacy comparable to Daivonex® ointment .
Research Findings and Innovations
- Stability Monitoring : X-ray powder diffraction (XRPD) and micro-Raman spectroscopy are critical for detecting hydrate transitions in low-dose formulations (0.005% w/w) .
- Combination Therapies : Calcipotriol + UVB phototherapy clears psoriatic lesions faster than UVB alone (PASI reduction: 75% vs. 50% at 8 weeks) .
- Patent Landscape: The monohydrate form is patent-protected due to its formulation stability, limiting generic alternatives .
Biological Activity
Calcipotriol monohydrate, a synthetic analog of vitamin D3, is primarily used in the treatment of psoriasis due to its ability to modulate skin cell growth and immune responses. This article delves into its biological activity, mechanisms of action, and clinical efficacy based on diverse research findings.
Calcipotriol (also known as calcipotriene) exhibits a high affinity for the vitamin D receptor (VDR), which is crucial for its biological activity. Unlike natural vitamin D, calcipotriol has minimal effects on calcium homeostasis, making it safer for long-term use in dermatological applications. The compound influences various cellular processes, including:
- Keratinocyte Proliferation : Calcipotriol reduces hyperproliferation of keratinocytes, promoting normal differentiation and apoptosis in psoriatic lesions .
- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines such as IL-17A and IL-22, which are implicated in psoriasis pathogenesis. This action helps in reducing inflammation and erythema associated with the disease .
- Immune Regulation : The drug modulates T cell activity, promoting a balance between regulatory T cells and pro-inflammatory cells, thereby enhancing the anti-inflammatory response .
In Vitro Studies
In vitro studies have shown that calcipotriol can significantly alter gene expression related to cell differentiation and immune responses. For instance:
- Impact on IL-8 Expression : When human keratinocytes (NHEK cells) were treated with calcipotriol in the presence of IL-17A or IL-22, a dose-dependent suppression of IL-8 mRNA expression was observed .
- Natural Killer (NK) Cells Activation : Calcipotriol treatment enhances NK cell activity by upregulating surface receptors involved in cytotoxicity, indicating its potential role in immune modulation beyond skin cells .
Clinical Efficacy
Calcipotriol is frequently combined with betamethasone dipropionate to enhance its therapeutic effects. Clinical trials have demonstrated that this combination therapy is more effective than either agent alone:
Safety Profile
The safety profile of calcipotriol monohydrate is generally favorable. Common side effects include local irritation and dermatitis; however, serious adverse effects are rare. Long-term studies indicate no significant increase in risk for skin malignancies compared to untreated psoriasis patients .
Case Studies
- Case Study on Combination Therapy : A study involving patients with moderate to severe plaque psoriasis treated with a combination of calcipotriol and betamethasone showed significant improvements in quality of life metrics alongside clinical efficacy measures .
- Long-term Efficacy : A longitudinal study followed patients using calcipotriol for over a year, noting sustained remission rates and minimal rebound effects upon cessation of therapy .
Q & A
Q. What experimental protocols are recommended for safe handling and storage of calcipotriol monohydrate in laboratory settings?
Calcipotriol monohydrate requires strict safety measures due to its acute oral toxicity (Category 1/2) and potential for hazardous decomposition under fire conditions. Key protocols include:
- Handling : Use personal protective equipment (PPE), avoid aerosol formation, and work in fume hoods with adequate ventilation .
- Storage : Maintain at -20°C in airtight containers under nitrogen to prevent degradation. Avoid exposure to light, strong acids/alkalis, and oxidizing agents .
- Disposal : Follow local regulations for chemical waste, using alcohol-based solutions to decontaminate surfaces .
Q. How does calcipotriol monohydrate modulate vitamin D receptor (VDR) signaling in psoriasis research?
As a synthetic vitamin D3 analog, calcipotriol binds VDR with high affinity, regulating keratinocyte differentiation and suppressing pro-inflammatory cytokines (e.g., IL-8). Methodologically, in vitro studies use normal human epidermal keratinocytes (NHEKs) treated with 0.2–40 nM calcipotriol to quantify mRNA expression via qPCR, while in vivo models assess plaque reduction in psoriatic lesions .
Q. What are the standard methods for toxicity profiling of calcipotriol monohydrate in preclinical studies?
Acute toxicity assessments follow OECD guidelines, with LD50 determination via oral administration in rodent models. Chronic toxicity studies focus on organ-specific effects (e.g., renal calcification). Note that calcipotriol lacks carcinogenicity per IARC and ACGIH classifications but requires reproductive toxicity evaluations due to limited data .
Advanced Research Questions
Q. How can researchers design experiments to evaluate synergistic effects of calcipotriol monohydrate with corticosteroids like betamethasone?
A double-blind, randomized clinical trial framework is recommended:
- Phase 1 : Administer calcipotriol monohydrate (0.005% ointment) alone for 2 weeks to establish baseline efficacy in plaque psoriasis.
- Phase 2 : Combine with betamethasone valerate (0.1% ointment) and compare outcomes (e.g., MMP-1/MMP-3 secretion) using ELISA and immunohistochemistry. Statistical analysis should account for counteracting effects on glucocorticoid-induced ECM suppression .
Q. What analytical techniques differentiate anhydrous and monohydrate forms of calcipotriol in formulation studies?
- Thermogravimetric Analysis (TGA) : Quantify water content (1 molecule in monohydrate).
- X-ray Diffraction (XRD) : Identify crystalline structure differences.
- HPLC-PDA : Monitor purity (97–103% for anhydrous form) and stability under varying storage conditions .
Q. How can bioactivity discrepancies between in vitro and in vivo models of calcipotriol be resolved?
- Dose Adjustments : Account for metabolic clearance in vivo (e.g., use higher doses in animal studies to match in vitro efficacy).
- Tissue-Specific Markers : Measure VDR activation in skin biopsies via Western blot and compare with keratinocyte assays .
- Pharmacokinetic Modeling : Track calcipotriol’s half-life and bioavailability using LC-MS/MS in plasma/skin samples .
Q. What methodologies address stability challenges in bilayer tablet formulations containing calcipotriol monohydrate?
Apply Design of Experiments (DoE) principles:
- Factors : Excipient compatibility (e.g., lactose vs. microcrystalline cellulose), compression force, and humidity control.
- Responses : Dissolution rate, monohydrate stability (via TGA), and potency retention over 6 months at 25°C/60% RH .
Q. How should researchers analyze contradictory data on calcipotriol’s role in Th1/Th17 immune modulation?
- Meta-Analysis : Pool data from studies using calcipotriol in autoimmune models (e.g., STAT-3/STAT-1 signaling in T-cells).
- Mechanistic Studies : Use siRNA knockdowns to isolate VDR’s impact on IL-27-induced Th1 suppression and IL-10 upregulation .
Q. What strategies assess the ecological impact of calcipotriol monohydrate despite limited ecotoxicity data?
- Predictive Modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate aquatic toxicity.
- Microcosm Experiments : Test calcipotriol degradation in simulated wastewater under UV light and microbial activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
